(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Substituted Aryl Compounds: Formed through substitution reactions.
Scientific Research Applications
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopentyl group, which enhances its reactivity and stability in various chemical reactions. This structural feature also makes it more versatile in its applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H14BF3O2 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
[3-cyclopentyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BF3O2/c14-12(15,16)10-5-9(8-3-1-2-4-8)6-11(7-10)13(17)18/h5-8,17-18H,1-4H2 |
InChI Key |
OANRIWCUKGKWLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCC2)(O)O |
Origin of Product |
United States |
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